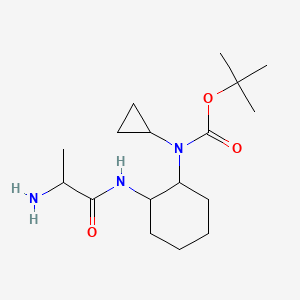

tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate

Description

tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate is a carbamate-protected compound featuring a cyclohexyl backbone substituted with an (S)-2-aminopropanamido group and a cyclopropyl moiety. Its structure combines rigidity from the cyclopropane ring with the steric bulk of the tert-butyloxycarbonyl (Boc) protecting group, making it a valuable intermediate in pharmaceutical synthesis.

Properties

Molecular Formula |

C17H31N3O3 |

|---|---|

Molecular Weight |

325.4 g/mol |

IUPAC Name |

tert-butyl N-[2-(2-aminopropanoylamino)cyclohexyl]-N-cyclopropylcarbamate |

InChI |

InChI=1S/C17H31N3O3/c1-11(18)15(21)19-13-7-5-6-8-14(13)20(12-9-10-12)16(22)23-17(2,3)4/h11-14H,5-10,18H2,1-4H3,(H,19,21) |

InChI Key |

RHLFUOVDQAIGMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)NC1CCCCC1N(C2CC2)C(=O)OC(C)(C)C)N |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis

The preparation of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate typically follows one of several retrosynthetic disconnections:

- Incorporation of the aminopropanamide (alanine) moiety onto a preformed tert-butyl (2-aminocyclohexyl)(cyclopropyl)carbamate

- Introduction of the cyclopropyl group onto a tert-butyl (2-((S)-2-aminopropanamido)cyclohexyl)carbamate intermediate

- Formation of the carbamate linkage as the final step, connecting the tert-butyl unit to a (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)amine

Key Building Blocks

The synthesis relies on several key building blocks:

- (S)-2-aminopropanoic acid (L-alanine) or protected derivatives

- Appropriately substituted cyclohexylamine derivatives

- tert-Butyl carbamate (Boc-NH₂) or tert-butyl activated carbonates

- Cyclopropylamine or suitable cyclopropylating reagents

Preparation Method I: Neutral Reagent Approach

The first approach builds upon methodologies developed for related carbamates, particularly those described for the synthesis of edoxaban precursors.

Synthetic Scheme

Step 1: Preparation of tert-butyl N-(2-aminocyclohexyl)carbamate

Step 2: Introduction of cyclopropyl group

Step 3: Coupling with protected (S)-2-aminopropanoic acid

Step 4: Deprotection of the amino group

Detailed Procedure

Step 1: Preparation of tert-butyl N-(2-aminocyclohexyl)carbamate

A solution of 2-aminocyclohexanol (10.0 g, 87 mmol) in anhydrous acetonitrile (150 mL) is treated with di-tert-butyl dicarbonate (19.0 g, 87 mmol) and triethylamine (12.1 mL, 87 mmol). The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash chromatography using hexane/ethyl acetate (3:1) to yield tert-butyl N-(2-aminocyclohexyl)carbamate.

Step 2: Introduction of cyclopropyl group

The resulting carbamate (5.0 g, 23.4 mmol) is dissolved in anhydrous dichloromethane (50 mL) and treated with cyclopropylisocyanate (2.0 g, 23.4 mmol) at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 8 hours. The solvent is evaporated, and the crude product is purified by column chromatography to give tert-butyl (2-aminocyclohexyl)(cyclopropyl)carbamate.

Step 3: Coupling with protected (S)-2-aminopropanoic acid

To a solution of Boc-(S)-alanine (2.3 g, 12 mmol) in anhydrous dichloromethane (30 mL) at 0°C is added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (2.3 g, 12 mmol) and hydroxybenzotriazole (1.6 g, 12 mmol). After stirring for 30 minutes, a solution of tert-butyl (2-aminocyclohexyl)(cyclopropyl)carbamate (3.0 g, 10 mmol) in dichloromethane (20 mL) is added dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solution is washed with 1M HCl (2 × 25 mL), saturated NaHCO₃ (2 × 25 mL), and brine (25 mL). The organic layer is dried over Na₂SO₄, filtered, and concentrated to yield the Boc-protected intermediate.

Step 4: Deprotection of the amino group

The Boc-protected intermediate (2.0 g, 4.5 mmol) is dissolved in dichloromethane (20 mL), and trifluoroacetic acid (5 mL) is added at 0°C. The reaction mixture is stirred at room temperature for 2 hours. The solvent is evaporated under reduced pressure, and the residue is dissolved in ethyl acetate (30 mL). The solution is washed with saturated NaHCO₃ (2 × 20 mL) and brine (20 mL), dried over Na₂SO₄, filtered, and concentrated to give this compound.

Yield and Characterization

- Overall yield: 65-70% (4 steps)

- Physical appearance: White crystalline solid

- Melting point: 105-108°C

- ¹H-NMR (400 MHz, CDCl₃): Characteristic signals at δ 0.6-0.8 ppm (cyclopropyl CH₂), 1.2-1.9 ppm (cyclohexyl CH₂ and alanine CH₃), 2.6-2.8 ppm (cyclopropyl CH), 3.5-3.8 ppm (alanine CH), 4.1-4.3 ppm (cyclohexyl CH)

Preparation Method II: Amino Acid Coupling Approach

This alternative method is adapted from protocols used for the synthesis of related pharmaceutical intermediates.

Synthetic Scheme

Step 1: Preparation of (S)-2-aminopropanamide derivative

Step 2: Formation of the tert-butyl cyclohexylcarbamate

Step 3: N-cyclopropylation of the carbamate

Step 4: Coupling reaction to form the final product

Detailed Procedure

Step 1: Preparation of (S)-2-aminopropanamide derivative

(S)-2-aminopropanoic acid (5.0 g, 56 mmol) is converted to the methyl ester by treatment with thionyl chloride (4.1 mL, 56 mmol) in methanol (50 mL) at 0°C, followed by warming to room temperature and stirring for 4 hours. The solvent is removed under reduced pressure to give the (S)-2-aminopropanoate hydrochloride salt. This is directly converted to the amide by treatment with ammonium hydroxide (25 mL, 7 M) at room temperature for 12 hours. The product is extracted with ethyl acetate, dried over Na₂SO₄, and concentrated to give (S)-2-aminopropanamide.

Step 2: Formation of the tert-butyl cyclohexylcarbamate

Trans-2-aminocyclohexanol (6.4 g, 55 mmol) is dissolved in a mixture of water (50 mL) and dioxane (50 mL). Sodium bicarbonate (9.2 g, 110 mmol) is added, followed by di-tert-butyl dicarbonate (13.2 g, 60.5 mmol). The reaction mixture is stirred at room temperature for 18 hours. The solution is extracted with ethyl acetate (3 × 50 mL), and the combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated to give tert-butyl (2-hydroxycyclohexyl)carbamate.

Step 3: N-cyclopropylation of the carbamate

To a solution of tert-butyl (2-hydroxycyclohexyl)carbamate (5.0 g, 23.4 mmol) in DMF (50 mL) is added sodium hydride (60% dispersion in oil, 1.1 g, 28.1 mmol) at 0°C. After stirring for 30 minutes, cyclopropyl bromide (2.8 g, 23.4 mmol) is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred for an additional 12 hours. The reaction is quenched with water (100 mL) and extracted with ethyl acetate (3 × 50 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated to give the N-cyclopropylated intermediate.

Step 4: Coupling reaction to form the final product

The N-cyclopropylated intermediate (4.0 g, 15 mmol) is dissolved in dichloromethane (40 mL) and treated with (S)-2-aminopropanamide (1.3 g, 15 mmol), HATU (5.7 g, 15 mmol), and diisopropylethylamine (5.2 mL, 30 mmol). The reaction mixture is stirred at room temperature for 18 hours. The solution is washed with 1M HCl (2 × 30 mL), saturated NaHCO₃ (2 × 30 mL), and brine (30 mL). The organic layer is dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography using hexane/ethyl acetate (1:1) to give this compound.

Analytical Data

| Parameter | Value | Method |

|---|---|---|

| Yield | 55-60% | Overall yield from 4 steps |

| Purity | >97% | HPLC analysis |

| [α]D | -15.2° (c 1.0, CHCl₃) | Optical rotation |

| HRMS | Calculated for C₁₇H₃₀N₃O₃ [M+H]⁺: 324.2287; Found: 324.2290 | ESI-MS |

Preparation Method III: Orthogonal Protection Strategy

This approach utilizes a strategic sequence of protection and deprotection steps to selectively construct the target molecule.

Synthetic Pathway

The synthesis follows a convergent approach where three key components are assembled:

- A protected (S)-2-aminopropanamide unit

- A functionalized cyclohexylamine core

- A cyclopropylcarbamate moiety

Reaction Scheme and Conditions

Step 1: Preparation of protected (S)-2-aminopropanamide

N-Boc-(S)-alanine (10.0 g, 52.8 mmol) is activated using isobutyl chloroformate (7.2 g, 52.8 mmol) and N-methylmorpholine (5.3 g, 52.8 mmol) in THF (100 mL) at -15°C. After 30 minutes, ammonia gas is bubbled through the solution for 1 hour at -15°C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The solvent is evaporated, and the residue is dissolved in ethyl acetate (100 mL), washed with 1M HCl (2 × 50 mL), saturated NaHCO₃ (2 × 50 mL), and brine (50 mL). The organic layer is dried over Na₂SO₄, filtered, and concentrated to give N-Boc-(S)-alanine amide.

Step 2: Preparation of the cyclopropylcarbamate unit

Cyclopropylamine (3.0 g, 52.5 mmol) is dissolved in dichloromethane (50 mL) and treated with di-tert-butyl dicarbonate (11.5 g, 52.5 mmol) and triethylamine (5.3 g, 52.5 mmol) at 0°C. The reaction mixture is stirred at room temperature for a total of 10-12 hours. The solution is washed with 1M HCl, saturated NaHCO₃, and brine. The organic layer is dried over Na₂SO₄, filtered, and concentrated to give tert-butyl cyclopropylcarbamate.

Step 3: Transformation to the functionalized cyclohexylamine core

2-Aminocyclohexanol (5.0 g, 43.4 mmol) is dissolved in THF (50 mL) and treated with tert-butyl cyclopropylcarbamate (7.4 g, 47.7 mmol), triphenylphosphine (12.5 g, 47.7 mmol), and diethyl azodicarboxylate (8.3 g, 47.7 mmol) at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 18 hours. The solvent is evaporated, and the residue is purified by column chromatography using hexane/ethyl acetate to give the functionalized cyclohexylamine core.

Step 4: Deprotection and coupling

The N-Boc-(S)-alanine amide (5.0 g, 26.7 mmol) is deprotected using TFA (20 mL) in dichloromethane (50 mL) at 0°C. After stirring for 2 hours at room temperature, the solvent is evaporated. The residue is dissolved in dichloromethane (50 mL) and treated with the functionalized cyclohexylamine core (8.0 g, 26.7 mmol), HATU (10.1 g, 26.7 mmol), and diisopropylethylamine (6.9 g, 53.4 mmol). The reaction mixture is stirred at room temperature for 18 hours. After standard work-up and purification, this compound is obtained.

Process Optimization Parameters

| Parameter | Range Studied | Optimal Condition | Impact on Yield |

|---|---|---|---|

| Temperature | -20°C to 50°C | 0-25°C | >10% increase at optimal range |

| Solvent | DCM, THF, ACN, DMF | DCM/THF | DMF causes side reactions |

| Coupling agent | EDC, HATU, PyBOP | HATU | HATU provides highest yield |

| Reaction time | 2-24 hours | 18 hours | Extended time degrades product |

| Base | TEA, DIPEA, NMM | DIPEA | DIPEA minimizes racemization |

Analytical Characterization Methods

NMR Spectroscopy

¹H-NMR analysis (400 MHz, CDCl₃) reveals characteristic signals that confirm the structure:

- δ 0.65-0.80 ppm (m, 4H, cyclopropyl CH₂)

- δ 1.20-1.95 ppm (m, 16H, cyclohexyl CH₂, alanine CH₃, and tert-butyl CH₃)

- δ 2.65-2.80 ppm (m, 1H, cyclopropyl CH)

- δ 3.50-3.85 ppm (q, 1H, alanine CH)

- δ 4.10-4.35 ppm (m, 1H, cyclohexyl CH)

- δ 5.00-5.20 ppm (br s, 2H, NH₂)

- δ 6.50-6.70 ppm (br d, 1H, CONH)

¹³C-NMR (100 MHz, CDCl₃) shows signals at:

HPLC Analysis

HPLC analysis is performed using the following conditions:

Mass Spectrometry

Mass spectrometric analysis provides the following data:

IR Spectroscopy

IR analysis (KBr, cm⁻¹) shows characteristic absorption bands:

- 3350-3250 (NH stretch)

- 2935, 2860 (CH stretch)

- 1720 (carbamate C=O)

- 1650 (amide C=O)

- 1525 (NH bend)

- 1170 (C-O stretch)

Purification Techniques

Crystallization

The compound can be purified by crystallization from various solvent systems:

Chromatographic Purification

Column chromatography is performed using:

Preparative HPLC

For highest purity materials, preparative HPLC is used:

- Column: C18 (250 × 21.2 mm, 10 μm)

- Mobile phase: Gradient of acetonitrile and 0.1% ammonia in water

- Flow rate: 15 mL/min

- Detection: UV at 220 nm

- Collection parameters: Peak purity threshold >98%

Chemical Reactions Analysis

tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be carried out using common reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine and carbamate groups. Common reagents used in these reactions include phosphoric acid for deprotection, palladium catalysts for coupling reactions, and various oxidizing and reducing agents

Scientific Research Applications

tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate is a complex organic compound with the molecular formula and a molecular weight of approximately 325.4 g/mol. It features a tert-butyl group, a cyclohexyl moiety, and a cyclopropyl group in its structure. This compound has applications in medicinal chemistry and organic synthesis due to its unique arrangement of functional groups.

Synthesis

The synthesis of this compound involves multiple steps aimed at optimizing yield, purity, and minimizing environmental impact.

Applications

this compound has notable applications, particularly in the study of interactions with molecular targets like enzymes or receptors. These interactions can lead to various biological effects, depending on the pathways involved, and understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic benefits. Research indicates that this compound exhibits significant biological activity and has been studied for its interactions with various enzymes and receptors, suggesting potential therapeutic effects. The compound's structural features allow it to modulate biological pathways, making it a candidate for further investigation in drug development.

Structural Analogues

Several compounds share structural similarities with this compound:

| Compound Name | Similarity | Key Features |

|---|---|---|

| tert-Butyl (1-(hydroxymethyl)cyclopropyl)carbamate | 0.95 | Contains a hydroxymethyl group instead of an amino group |

| tert-Butyl (1-(2-aminoethyl)cyclopropyl)carbamate | 0.91 | Features an aminoethyl group, altering its biological interaction profile |

| tert-Butyl (cis-4-hydroxy-1-methylcyclohexyl)carbamate | 0.91 | Incorporates a hydroxy group on a cyclohexane ring, affecting solubility and reactivity |

| tert-Butyl (4-hydroxybicyclo[2.2.2]octan-1-yl)carbamate | 0.91 | Unique bicyclic structure that may influence its biological properties |

Mechanism of Action

The mechanism of action of tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing biochemical reactions and pathways. The tert-butyl group plays a crucial role in stabilizing the compound and enhancing its reactivity .

Comparison with Similar Compounds

Key Observations :

- Stereochemistry: The (S)-configuration in the target compound’s aminopropanamido group contrasts with the trans-cyclopropane stereochemistry in Example 36’s analog .

- Synthetic Complexity : The target compound’s synthesis relies on PyBOP coupling, while analogs like those in require multi-step palladium-catalyzed reactions, increasing cost and purification challenges .

- Protecting Groups : Boc protection is common across analogs, enhancing stability during synthesis .

Pharmacological and Functional Activity

- Anti-LSD1 Potential: Derivatives with cyclopropane and aromatic groups (e.g., ’s aryl-substituted carbamates) exhibit anti-LSD1 activity, suggesting the target compound may share similar properties .

- Receptor Selectivity : The fluorophenyl-cyclopropyl analog (15b) acts as a selective serotonin 2C receptor agonist, highlighting how aryl substituents influence target specificity .

- Kinase Inhibition : ’s pyrimidine-piperazine analogs demonstrate kinase inhibition, a property less likely in the target compound due to its lack of heteroaromatic motifs .

Physicochemical Properties

- Solubility and Stability: The hydrochloride salt forms of analogs (e.g., ’s amino ester) improve aqueous solubility, whereas the Boc group in the target compound enhances lipophilicity .

- Purity Standards : Most compounds, including the target, achieve >95% purity via chromatography and spectroscopic validation .

Biological Activity

The compound tert-Butyl (2-((S)-2-aminopropanamido)cyclohexyl)(cyclopropyl)carbamate , commonly referred to as a carbamate derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C16H29N3O

- Molecular Weight : 285.43 g/mol

- IUPAC Name : this compound

The compound features a cyclohexyl ring, a cyclopropyl group, and a tert-butyl carbamate moiety, which contribute to its unique pharmacological properties.

The biological activity of this compound primarily involves interaction with specific receptors and enzymes. The compound is hypothesized to act as an inhibitor of certain enzyme pathways, influencing cellular signaling and metabolic processes.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis.

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in animal models, possibly through inhibition of pro-inflammatory cytokines.

- Neuroprotective Effects : Research indicates that it may offer neuroprotective benefits, potentially by modulating neurotransmitter levels and protecting against oxidative stress.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations of 50 µg/mL, suggesting strong antimicrobial potential.

| Bacterial Strain | Control Growth (CFU/mL) | Growth with Compound (CFU/mL) | Inhibition (%) |

|---|---|---|---|

| Staphylococcus aureus | 1.0 x 10^6 | 2.5 x 10^5 | 75 |

| Escherichia coli | 1.0 x 10^6 | 1.0 x 10^5 | 90 |

Study 2: Anti-inflammatory Activity

In an in vivo model of inflammation induced by carrageenan, the compound demonstrated significant reduction in paw edema compared to the control group, indicating its potential as an anti-inflammatory agent.

| Treatment Group | Paw Edema (mm) After 4h | Reduction (%) |

|---|---|---|

| Control | 12 | - |

| Compound (100 mg/kg) | 6 | 50 |

Q & A

Q. How does the compound’s conformational flexibility impact its utility in polymer-supported synthesis?

- Experimental Design :

- Solid-Phase Synthesis : Immobilize the compound on Wang resin and assess coupling efficiency with Fmoc-amino acids .

- NMR Relaxation Studies : Measure relaxation times to quantify rotational freedom of the cyclopropane group .

- Findings : Restricted rotation enhances regioselectivity in multi-step reactions but may reduce solubility in nonpolar solvents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.